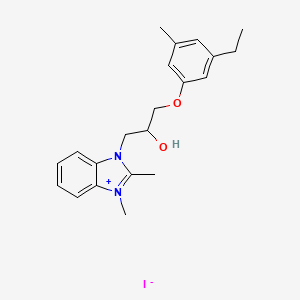
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide
Description
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core, an ether linkage, and an iodide counterion
Properties
IUPAC Name |
1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O2.HI/c1-5-17-10-15(2)11-19(12-17)25-14-18(24)13-23-16(3)22(4)20-8-6-7-9-21(20)23;/h6-12,18,24H,5,13-14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEHRDMDMUNPMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C(=[N+](C3=CC=CC=C32)C)C)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkyl halide to introduce the 2,3-dimethyl substituents.
Ether Formation: The phenol derivative (3-ethyl-5-methylphenol) is reacted with an appropriate epoxide or halohydrin to form the ether linkage.
Quaternization: The resulting compound is quaternized with an alkyl iodide to introduce the iodide counterion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide can undergo various types of chemical reactions:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the iodide counterion, potentially forming a neutral species.
Substitution: The iodide can be substituted with other nucleophiles such as chloride, bromide, or even organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, sodium bromide, or organolithium reagents are commonly employed.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Neutral species without the iodide counterion.
Substitution: Compounds with different counterions or substituted groups.
Scientific Research Applications
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the ether linkage and iodide counterion can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethylphenoxy)propan-2-ol;iodide: Lacks the methyl group on the phenoxy ring.
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-methylphenoxy)propan-2-ol;iodide: Lacks the ethyl group on the phenoxy ring.
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(phenoxy)propan-2-ol;iodide: Lacks both the ethyl and methyl groups on the phenoxy ring.
Uniqueness
1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide is unique due to the specific combination of substituents on the benzimidazole and phenoxy rings, which can influence its chemical reactivity, solubility, and biological activity. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


